![molecular formula C13H11N5O4 B2810349 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid CAS No. 676491-47-7](/img/structure/B2810349.png)
2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C13H11N5O4 and its molecular weight is 301.262. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have synthesized novel 1,2,4-triazole derivatives, including this compound, and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549 using MTT assays .
- Compounds containing this ring often exhibit improved pharmacokinetics and pharmacological properties due to their ability to form hydrogen bonds with various targets .
- This efficient, sustainable method constructs the triazole ring under flow conditions, making it atom economical and environmentally benign .
- Related compounds, such as (n-(3-methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl) methyl) thiomorpholine-2-carboxamide 1,1-dioxide hybrids, have been explored as antiproliferative agents .
Anticancer Activity
Heterocyclic Pharmacophore
Metal-Free Synthesis
Antiproliferative Agents
Cytotoxicity Screening
Mechanism of Action
Target of Action
It’s known that compounds with 1,2,4-triazole and indole derivatives have been found to have various biological activities . They can form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds . Indole derivatives are also known to play a significant role in cell biology .
Biochemical Pathways
It’s known that indole derivatives can affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
It’s known that the presence of the 1,2,4-triazole ring and indole derivatives in a compound can improve its pharmacokinetics .
Result of Action
It’s known that 1,2,4-triazole derivatives have shown cytotoxic activities against various tumor cell lines . Indole derivatives have also shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c1-6-16-5-18(17-6)12-10-9(8(22-2)4-15-12)7(3-14-10)11(19)13(20)21/h3-5,14H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHBPAXZVTUKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.